2,3,3-Trifluoro-2-propen-1 -ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trifluoro-2-propen-1-ol typically involves the reaction of trifluoroacetaldehyde with propargyl alcohol under controlled conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through an aldol condensation mechanism .
Industrial Production Methods: In industrial settings, the production of 2,3,3-Trifluoro-2-propen-1-ol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trifluoro-2-propen-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield trifluoropropanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products:
Oxidation: Trifluoroacetic acid
Reduction: Trifluoropropanol
Substitution: Halogenated derivatives
Scientific Research Applications
2,3,3-Trifluoro-2-propen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,3-Trifluoro-2-propen-1-ol exerts its effects involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . The pathways involved include enzyme inhibition and modulation of protein-ligand interactions .
Comparison with Similar Compounds
- 2,3,3-Trifluoro-2-propen-1-ol
- 2,3,3-Trifluoroallyl alcohol
- 2,3,3-Trifluoropropene-2-ol-1
- Trifluoro allylic alcohol
Uniqueness: 2,3,3-Trifluoro-2-propen-1-ol stands out due to its specific trifluoromethyl group attached to a propenol structure, which imparts unique chemical and physical properties. This makes it more reactive and versatile compared to its analogs .
Properties
IUPAC Name |
2,3,3-trifluoroprop-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-2(1-7)3(5)6/h7H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBCSYHVGZDFRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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